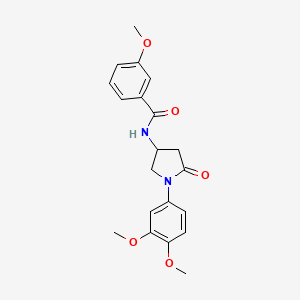

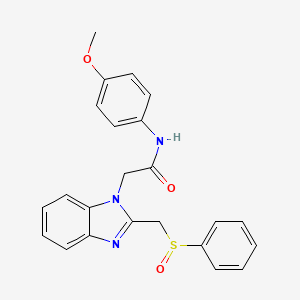

![molecular formula C16H24N6O3 B2459552 2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide CAS No. 851940-77-7](/img/structure/B2459552.png)

2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Biological Impact and Toxicology

Acetamide derivatives, including compounds similar to 2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide, have been subjects of toxicological reviews due to their commercial importance. Studies continue to enrich our understanding of the biological consequences associated with exposure to such chemicals. This includes the evaluation of their toxicological profiles in different biological settings, offering insights into their safety and potential risks (Kennedy, 2001).

Chemical Reactions and Synthesis

Asymmetric Catalysis

The study of asymmetric reactions facilitated by compounds similar to the one reveals the complex interplay between various catalysts and ligands. For example, the use of certain ligands in copper(I)-catalyzed reactions can lead to high yields and enantiomeric excesses, demonstrating the intricate mechanisms at play in synthetic organic chemistry and the potential for creating enantioselective compounds (Spangler & Wolf, 2009).

Cryoprotection and Biological Applications

Cryoprotection

Research into cryoprotectants has identified certain acetamide derivatives as potentially superior alternatives to traditional agents. In studies involving the cryopreservation of biological samples such as spermatozoa, some acetamide derivatives have shown enhanced protective effects compared to conventional cryoprotectants. This opens up new avenues for their application in biotechnology and conservation biology (McNiven, Gallant, & Richardson, 1993).

Environmental and Astrophysical Chemistry

Environmental Toxicology

The environmental impact and toxicology of acetamide derivatives are significant areas of study, given their widespread use in various industrial applications. Research into the fate and behavior of these compounds in the environment contributes to our understanding of their potential ecological impacts and informs regulatory and safety guidelines (Barnes & Ranta, 1972).

Astrochemistry

The role of acetamide derivatives in astrochemistry, particularly in the synthesis and reactivity of interstellar molecules, is a fascinating area of research. Studies exploring reactions such as hydrogen abstraction and photolysis within astrophysical contexts provide insights into the chemical processes that occur in space, contributing to our understanding of the molecular complexity of the universe (Haupa, Ong, & Lee, 2020).

properties

IUPAC Name |

2-[1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O3/c1-10-5-4-6-21(7-10)9-12-18-14-13(22(12)8-11(17)23)15(24)20(3)16(25)19(14)2/h10H,4-9H2,1-3H3,(H2,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHXRHYBJDHPRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

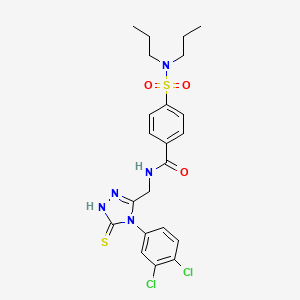

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea](/img/structure/B2459469.png)

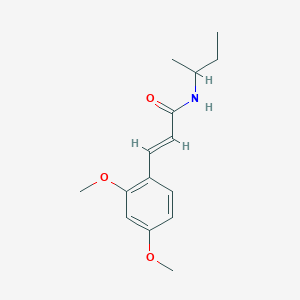

![2-Chloro-N-[[4-methoxy-3-(oxan-4-yloxymethyl)phenyl]methyl]propanamide](/img/structure/B2459473.png)

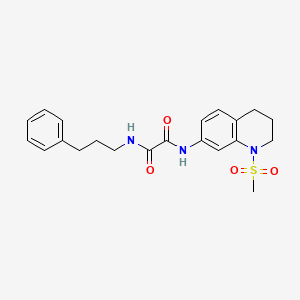

![[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2459482.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)

![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)

![2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid](/img/structure/B2459492.png)